molecular formula C16H11NO4 B11841983 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid CAS No. 656234-18-3

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid

Cat. No.: B11841983
CAS No.: 656234-18-3
M. Wt: 281.26 g/mol
InChI Key: DOFPRTORNUDNBD-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a chemical compound with the molecular formula C16H11NO4. It is known for its unique structure, which includes a hydroxy group, an oxo group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid typically involves the reaction of 4-hydroxy-2(1H)-quinolinones with appropriate reagents. One common method includes the use of 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst such as pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzoic acid moiety can also participate in various biochemical pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is unique due to its combination of a hydroxy group, an oxo group, and a benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

656234-18-3

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

4-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C16H11NO4/c18-13-3-1-2-11-14(13)12(8-17-15(11)19)9-4-6-10(7-5-9)16(20)21/h1-8,18H,(H,17,19)(H,20,21)

InChI Key

DOFPRTORNUDNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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